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Compound of Interest

Compound Name: Aurein 3.3

Cat. No.: B15136596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aurein 3.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Southern bell

frog, Ranoidea raniformis. It is a member of the aurein family of peptides, which are known for

their broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview

of the sequence, structure, and experimental characterization of Aurein 3.3, intended for

researchers and professionals in the fields of biochemistry, microbiology, and drug

development.

Peptide Sequence and Physicochemical Properties
Aurein 3.3 is a 17-amino acid peptide with the sequence GLFDIVKKIAGHIVSSI.[1] Its primary

structure is crucial for its biological activity, conferring an amphipathic character that is common

among membrane-active AMPs.
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Property Value Reference

Amino Acid Sequence GLFDIVKKIAGHIVSSI

Full Name Aurein 3.3 [1]

Source Organism
Ranoidea raniformis (Southern

bell frog)
[1]

Number of Residues 17 [1]

Molecular Formula C_80_H_135_N_21_O_20

Average Molecular Weight 1783.08 Da

Theoretical pI 9.87

Net Charge at pH 7 +2

Structural Characteristics
Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that Aurein 3.3
can self-assemble into amyloid-like fibrils.[1][2] This is a fascinating characteristic, as amyloid

structures are often associated with disease, but are increasingly recognized for their functional

roles in biology.

The cryo-EM structure of Aurein 3.3 was determined at a resolution of 3.5 Å, showing that the

peptide forms cross-β fibrils.[1] A key feature of the Aurein 3.3 fibril structure is the presence of

"kinked" β-sheets.[1][2] This arrangement consists of six peptide molecules per layer of the

fibril, creating a compact and stable structure.[1][2]

While the fibrillar state is well-characterized, like many AMPs, Aurein 3.3 is thought to adopt an

α-helical conformation in the presence of lipid membranes, a structural transition that is often

linked to its membrane-disrupting antimicrobial activity. Circular dichroism (CD) spectroscopy is

a key technique for studying this conformational plasticity.

Experimental Protocols
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Peptide Synthesis: Solid-Phase Peptide Synthesis
(SPPS)
Aurein 3.3 can be chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-

phase peptide synthesis (SPPS).

Materials:

Fmoc-protected amino acids

Rink Amide resin (for C-terminal amide)

Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIPEA, NMM)

Deprotection reagent: 20% (v/v) piperidine in DMF

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Solvents: DMF, DCM, Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) with a

coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the

reaction to proceed for 1-2 hours. Wash the resin with DMF.

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent

amino acid in the Aurein 3.3 sequence.

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM

and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from
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the resin and remove the side-chain protecting groups.

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to

pellet the peptide and wash several times with cold ether to remove scavengers.

Drying: Dry the crude peptide pellet under vacuum.
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Solid-Phase Peptide Synthesis (SPPS) Workflow

Start: Rink Amide Resin
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SPPS Workflow for Aurein 3.3 Synthesis.
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Peptide Purification: High-Performance Liquid
Chromatography (HPLC)
The crude synthetic peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Instrumentation and Materials:

Preparative HPLC system with a UV detector

C18 reverse-phase column

Mobile Phase A: 0.1% (v/v) TFA in water

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Lyophilizer

Procedure:

Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

Chromatography: Inject the dissolved peptide onto the C18 column. Elute the peptide using

a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

Detection: Monitor the elution profile at 214 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peak.

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass

spectrometry.

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white

powder.

Structural Analysis: Circular Dichroism (CD)
Spectroscopy
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CD spectroscopy is used to determine the secondary structure of Aurein 3.3 in different

environments.

Instrumentation and Materials:

CD spectrometer

Quartz cuvette with a 1 mm path length

Buffer (e.g., 10 mM sodium phosphate, pH 7.4)

Membrane-mimicking environments (e.g., SDS micelles, TFE)

Procedure:

Sample Preparation: Prepare a stock solution of purified Aurein 3.3 in the desired buffer. A

typical concentration is 0.1-0.2 mg/mL.

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement

parameters (e.g., wavelength range: 190-260 nm, data pitch: 1 nm, scanning speed: 100

nm/min, accumulations: 3).

Blank Measurement: Record the spectrum of the buffer alone as a blank.

Sample Measurement: Record the spectrum of the peptide solution.

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data

to mean residue ellipticity [θ].

Secondary Structure Estimation: Analyze the processed spectrum using deconvolution

software to estimate the percentage of α-helix, β-sheet, and random coil.

Fibril Formation and Imaging: Cryogenic Electron
Microscopy (Cryo-EM)
Cryo-EM is employed to visualize the fibrillar structure of Aurein 3.3 at high resolution.

Procedure:
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Fibril Formation: Incubate a solution of purified Aurein 3.3 (e.g., 5 mg/mL in double-distilled

water) at room temperature to allow for fibril formation. Monitor fibril formation using

techniques like ThT fluorescence assay.

Grid Preparation: Apply a small volume (3-4 µL) of the fibril solution to a glow-discharged

cryo-EM grid (e.g., Quantifoil R2/1).

Plunge Freezing: Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid

ethane using a vitrification robot (e.g., Vitrobot).

Data Collection: Screen the frozen grids for optimal ice thickness and particle distribution

using a transmission electron microscope (TEM). Collect a large dataset of high-resolution

images.

Image Processing and 3D Reconstruction: Process the collected images using software for

helical reconstruction (e.g., RELION) to generate a 3D map of the fibril.

Model Building: Build an atomic model of the Aurein 3.3 peptide into the cryo-EM density

map.
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Cryo-EM Workflow for Aurein 3.3 Fibrils
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Cryo-EM Workflow for Aurein 3.3 Fibrils.

Mechanism of Action
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The primary mechanism of action for many antimicrobial peptides, including likely Aurein 3.3,

involves the disruption of the bacterial cell membrane. The cationic nature of the peptide

facilitates its initial interaction with the negatively charged components of the bacterial

membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in

Gram-positive bacteria.

Upon accumulation on the membrane surface, the peptide's amphipathic structure allows it to

insert into the lipid bilayer. This insertion can lead to membrane permeabilization through

various proposed models, such as the "barrel-stave," "carpet," or "toroidal pore" models,

ultimately resulting in leakage of cellular contents and cell death.

The ability of Aurein 3.3 to form amyloid-like fibrils presents an additional layer of complexity to

its mechanism. It is hypothesized that fibril formation could serve as a mechanism to

concentrate the peptide at the bacterial surface, act as a reservoir for active peptide, or that the

fibrils themselves may possess antimicrobial properties.

Proposed Mechanism of Action for Aurein 3.3

Aurein 3.3 Monomers

Electrostatic
Interaction

Fibril Formation
(cross-β structure)Self-assembly

Bacterial Cell
Membrane

Membrane Insertion
(α-helical conformation)

Membrane Disruption
(Pore Formation) Cell Death

Interaction?

Click to download full resolution via product page

Proposed Mechanism of Action for Aurein 3.3.

Conclusion
Aurein 3.3 is a compelling subject for research in antimicrobial drug development due to its

potent activity and intriguing structural properties. The detailed methodologies provided in this

guide for its synthesis, purification, and structural characterization offer a solid foundation for

further investigation into its mechanism of action and potential therapeutic applications. The
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dual conformational nature of Aurein 3.3, existing as both a membrane-active α-helix and a

stable amyloid-like fibril, highlights the complex and fascinating world of antimicrobial peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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